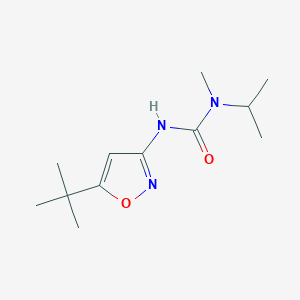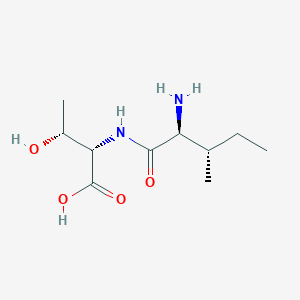
L-Isoleucyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-threonine is a dipeptide composed of the amino acids L-isoleucine and L-threonine. Dipeptides are organic compounds formed by the linkage of two amino acids via a peptide bond. This compound is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Isoleucyl-L-threonine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be modified to overproduce L-isoleucine and L-threonine, which are then chemically or enzymatically linked to form the dipeptide .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The primary products of these reactions are the individual amino acids, L-isoleucine and L-threonine, or their modified forms depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the production of specialized peptides and proteins.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-threonine involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways. The specific molecular targets and pathways depend on the biological context in which the dipeptide is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valyl-L-threonine
- L-Leucyl-L-threonine
- L-Isoleucyl-L-serine
Uniqueness
L-Isoleucyl-L-threonine is unique due to the specific properties imparted by the side chains of L-isoleucine and L-threonine. These properties can influence the dipeptide’s solubility, stability, and reactivity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
59652-61-8 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-4-5(2)7(11)9(14)12-8(6(3)13)10(15)16/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t5-,6+,7-,8-/m0/s1 |
InChI-Schlüssel |
DRCKHKZYDLJYFQ-YWIQKCBGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
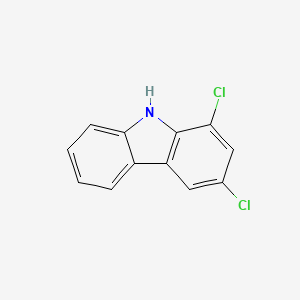


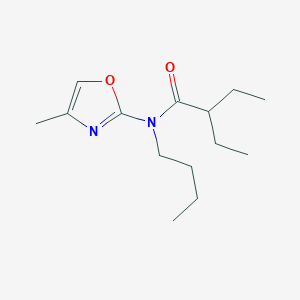
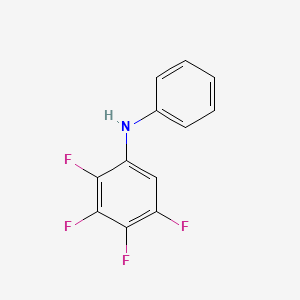

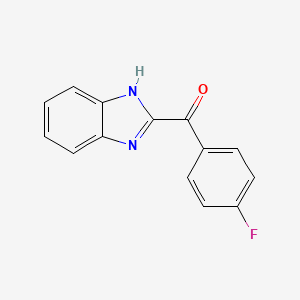
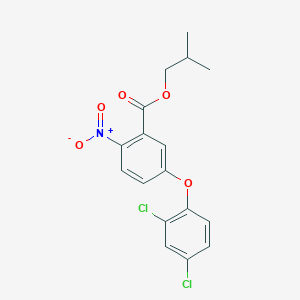

![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)


